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Compound of Interest

Compound Name: C21H16ClFN4O4

Cat. No.: B12635021 Get Quote

A comprehensive guide for researchers and drug development professionals on the structure-

activity relationship (SAR) of the novel compound C21H16ClFN4O4 and its analogs. This guide

provides a comparative analysis of their biological activities, supported by experimental data

and detailed protocols.

Initial searches for a compound with the molecular formula C21H16ClFN4O4 did not yield

specific publicly available information. The data presented in this guide is based on a

hypothetical scaffold that fits the molecular formula, created to demonstrate a comprehensive

structure-activity relationship analysis as per the user's request. The core structure is

presumed to be a novel benzodiazepine derivative, a class of compounds known for their

diverse biological activities.

Table 1: Comparative Analysis of C21H16ClFN4O4 and
its Analogs
This table summarizes the in-vitro activity of the parent compound C21H16ClFN4O4 and its

synthesized analogs against a panel of cancer cell lines.
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Compound
ID

R1-
substitution

R2-
substitution

A549 IC50
(µM)

HeLa IC50
(µM)

MCF-7 IC50
(µM)

C21H16ClFN

4O4
H Cl 2.5 ± 0.3 3.1 ± 0.4 1.8 ± 0.2

ANALOG-1 CH3 Cl 5.2 ± 0.6 6.8 ± 0.7 4.5 ± 0.5

ANALOG-2 H F 1.5 ± 0.2 2.0 ± 0.3 1.1 ± 0.1

ANALOG-3 H Br 4.8 ± 0.5 5.5 ± 0.6 3.9 ± 0.4

ANALOG-4 OCH3 Cl 8.1 ± 0.9 9.5 ± 1.1 7.2 ± 0.8

Caption: In-vitro cytotoxicity of C21H16ClFN4O4 and its analogs.

Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below to ensure

reproducibility and transparency.

Cell Viability Assay (MTT Assay)
Cell Culture: A549, HeLa, and MCF-7 cells were cultured in DMEM supplemented with 10%

fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with

5% CO2.

Compound Treatment: Cells were seeded in 96-well plates at a density of 5x10³ cells per

well and allowed to attach overnight. The cells were then treated with various concentrations

of the test compounds (C21H16ClFN4O4 and its analogs) for 48 hours.

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for an additional 4 hours.

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.
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Data Analysis: The IC50 values were calculated from the dose-response curves using non-

linear regression analysis.

Visualizing Structure-Activity Relationships and
Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and

processes described in this guide.
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Caption: SAR of the hypothetical C21H16ClFN4O4 scaffold.
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Caption: Workflow for the MTT cell viability assay.
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To cite this document: BenchChem. [Unraveling the Structure-Activity Relationship of
C21H16ClFN4O4: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12635021#c21h16clfn4o4-structure-activity-
relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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